3-Aminoquinoline-4-carboxylic acid
Overview
Description
3-Aminoquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are extensively used in medicinal chemistry. The structure of this compound consists of a quinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to yield the desired product. Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce amino-substituted quinoline derivatives .
Scientific Research Applications
3-Aminoquinoline-4-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting alkaline phosphatase, an enzyme involved in various physiological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Quinoline derivatives, including this compound, have been investigated for their antibacterial, antifungal, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Aminoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of alkaline phosphatase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the amino group at the 3-position, which may affect its biological activity.
2-Aminoquinoline-3-carboxylic acid: Has the amino and carboxylic acid groups at different positions, leading to different chemical properties and biological activities.
4-Aminoquinoline: Lacks the carboxylic acid group, which may influence its solubility and reactivity.
Uniqueness: 3-Aminoquinoline-4-carboxylic acid is unique due to the presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position. This specific arrangement allows for unique interactions with biological targets and provides a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
3-aminoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNYGHMNOKYOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332691 | |
Record name | 3-aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75353-47-8 | |
Record name | 3-aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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